molecular formula C8H8ClN3 B2566911 1-(2-Chloroethyl)-1H-1,2,3-benzotriazole CAS No. 98546-01-1

1-(2-Chloroethyl)-1H-1,2,3-benzotriazole

Cat. No. B2566911
CAS RN: 98546-01-1
M. Wt: 181.62
InChI Key: HFFPDCMZIDUQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered ring . This class of compounds is often used in various industrial applications due to their chemical stability and versatile reactivity .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, chloroethyl groups can be introduced to a molecule through an SN2 reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Antiviral and Antiprotozoal Activities

1-(2-Chloroethyl)-1H-1,2,3-benzotriazole derivatives exhibit significant biological activities. For instance, N-alkyl derivatives of benzotriazole have been synthesized and tested for their anti-helical activity against enzymes of selected Flaviviridae, including hepatitis C virus (HCV) and West Nile virus (WNV). These derivatives demonstrated enhanced inhibitory activity towards the helicase activity of HCV NTPase/helicase (Bretner et al., 2005). Additionally, chloro-, bromo-, and methyl-analogues of benzotriazole and their N-alkyl derivatives have shown in vitro activity against the protozoa Acanthamoeba castellanii, indicating potential antiprotozoal applications (Kopanska et al., 2004).

Optical Waveguide and Photophysical Properties

Benzotriazole derivatives have been synthesized and studied for their potential in optoelectronic applications. For example, T-shaped 2H-benzo[d][1,2,3]triazole derivatives synthesized by Sonogashira coupling reactions exhibited properties suitable for organic self-assemblies in optoelectronics. These compounds form organized aggregates in the solid state, with some demonstrating waveguide properties, essential for optical applications (Torres et al., 2016).

Anti-Corrosive Properties

Benzotriazole derivatives have shown remarkable anti-corrosive effects. A study on novel benzotriazole derivatives synthesized through microwave irradiation demonstrated significant corrosion protection on iron coupons in acidic media. These findings highlight the potential of benzotriazole derivatives as industrial anti-corrosive agents (Verma & Singh, 2020).

Catalytic Applications

The catalytic potential of benzotriazole derivatives has been explored in various reactions. For instance, selenated and tellurated benzotriazole derivatives have been used in palladium and ruthenium(II) complexes, showing promising results in catalytic oxidation of alcohols and C-C coupling reactions (Das et al., 2010).

Environmental Degradation and Analysis

The degradation of benzotriazoles in the environment has been extensively studied. Research on the biotransformation of benzotriazoles in activated sludge revealed significant insights into their degradation pathways, indicating the broad range of possible reaction pathways in biological wastewater treatment (Huntscha et al., 2014). Additionally, studies on the phototransformation mechanisms of 1H-benzotriazole using compound-specific isotope analysis (CSIA) have helped in understanding its degradation in aquatic environments (Wu et al., 2021).

Antifungal and Antibacterial Activities

Some benzotriazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. For example, azetidinones derived from 1H-benzotriazole showed moderate to good antifungal activity against Candida albicans, highlighting their potential in medical applications (Toraskar et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole”. For instance, if it’s used as a pharmaceutical, it might interact with biological macromolecules in a specific way .

Future Directions

The future directions for “1-(2-Chloroethyl)-1H-1,2,3-benzotriazole” would depend on its potential applications. For instance, if it has pharmaceutical properties, future research might focus on improving its efficacy and safety .

properties

IUPAC Name

1-(2-chloroethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFPDCMZIDUQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-Chloroethyl)-1H-1,2,3-benzotriazole (164 mg, 36%) was prepared from benzotriazole (300 mg, 2.52 mmol) and 1-bromo-2-chloro ethane (397 mg, 2.77 mmol) according to the procedure of Example 291. The title compound was isolated as a yellow oil (48 mg, 98%) according to the method of Example 286, Step C from (8aS,12aR)-6,7,8a,9,10,11,12,12a-octahydro-5H-pyrido[4,3-b][1,4]thiazepino[2,3,4-hi]indole (30 mg, 0.12 mmol) and 1-(2-chloroethyl)-1H-1,2,3-benzotriazole (44 mg, 0.24 mmol). 1H NMR (CDCl3) δ1.69-2.20 (m, 4H), 2.39-2.45 (m, 1H), 2.61-2.68 (m, 1H), 2.72-2.81 (m, 1H), 2.84-3.01 (m, 2H), 3.03-3.12 (m, 2H), 3.20-3.27 (m, 1H), 3.49-3.60 (m, 1H), 3.74-3.84 (m, 1H), 4.06 (t, 1H, J=6.7 Hz), 4.76 (t, 1H, J=6.6 Hz), 4.96 (t, 1H, J=6.2 Hz), 6.61 (t, 1H, J=7.5 Hz), 6.82 (d, 1H, J=7 Hz), 6.95 (dd, 1H, J=1.1, 7.7 Hz), 7.34-7.62 (m, 3H), 8.08 (t, 1H, J=7.6 Hz) ppm.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step One
Name
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.